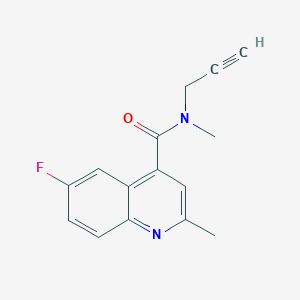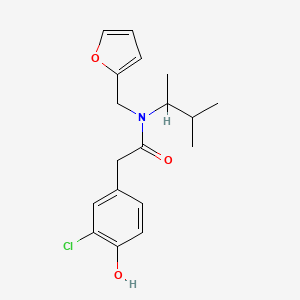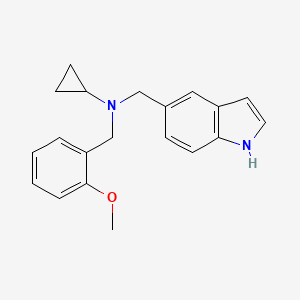
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide, also known as PD-153035, is a small molecule tyrosine kinase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects.
作用機序
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are responsible for cell growth and survival. By inhibiting EGFR activity, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects:
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and migration, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). In addition, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
One of the main advantages of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide is its high specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, one limitation of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies that target EGFR. 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide could be used as a lead compound for the synthesis of new EGFR inhibitors with improved efficacy and pharmacokinetic properties. In addition, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide could be used to study the role of EGFR in other diseases, such as Alzheimer's disease and autoimmune disorders. Finally, 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide could be used in combination with other drugs to enhance their therapeutic efficacy and reduce the risk of drug resistance.
合成法
The synthesis of 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide involves several steps, including the condensation of 2-chloro-6-fluoroaniline with 2-methyl-2-propyn-1-ol to form the corresponding propargylamine. This intermediate is then reacted with 2,4-dichloroquinoline-3-carboxylic acid to produce 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide. The overall yield of this synthesis is approximately 15%.
科学的研究の応用
6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been widely used in scientific research to investigate the role of the epidermal growth factor receptor (EGFR) in various cellular processes. This compound has been shown to inhibit the activity of EGFR, a transmembrane receptor that is involved in the regulation of cell growth and differentiation. 6-fluoro-N,2-dimethyl-N-prop-2-yn-1-ylquinoline-4-carboxamide has been used to study the role of EGFR in cancer cell proliferation, migration, and invasion.
特性
IUPAC Name |
6-fluoro-N,2-dimethyl-N-prop-2-ynylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-4-7-18(3)15(19)13-8-10(2)17-14-6-5-11(16)9-12(13)14/h1,5-6,8-9H,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYABUGZRQLGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B5904827.png)
![(1R,9aR)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904832.png)
![N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5904843.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-methoxy-3-(methoxymethyl)benzyl]ethanamine](/img/structure/B5904848.png)
![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5904858.png)
![1-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}imidazolidin-2-one](/img/structure/B5904871.png)
![N-(4-ethoxybenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B5904878.png)
![3-(butyrylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B5904883.png)

![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)

